(5Z)-3-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
3-BENZYL-6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring fused with a tetrahydropyrimidine ring, and various functional groups such as hydroxyl, methoxy, and benzyl groups
Preparation Methods
The synthesis of 3-BENZYL-6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole ring, followed by cyclization with urea derivatives to form the tetrahydropyrimidine ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .
Scientific Research Applications
3-BENZYL-6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 3-BENZYL-6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3-BENZYL-6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE include other pyrazole and tetrahydropyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H20N4O4/c1-29-15-9-7-14(8-10-15)16-11-17(24-23-16)18-19(26)22-21(28)25(20(18)27)12-13-5-3-2-4-6-13/h2-10,16,23,27H,11-12H2,1H3,(H,22,26,28) |
InChI Key |
VAVFZYFHSGNMGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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